![molecular formula C17H17ClN2O5 B2519661 2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide CAS No. 1105212-18-7](/img/structure/B2519661.png)

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

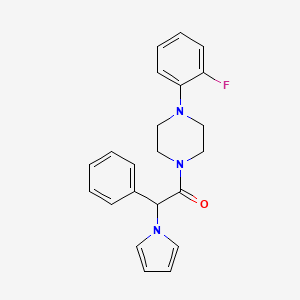

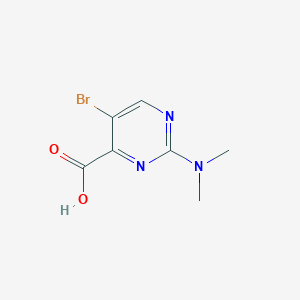

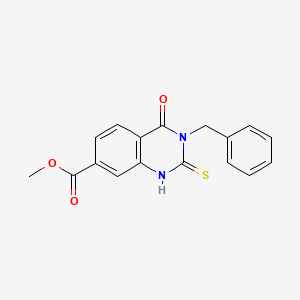

The synthesis of benzamide derivatives often involves multiple steps, including the formation of amide bonds, introduction of nitro groups, and attachment of various substituents to the benzene ring. For example, the synthesis of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide involved characterizing the compound using NMR, MS, IR, and X-ray diffraction methods . Similarly, the synthesis of 2-chloro-4-aminophenol, a related compound, was achieved through high-pressure hydrolysis and reduction reactions, followed by an addition reaction . These methods could potentially be adapted for the synthesis of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide."

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using spectroscopic techniques and X-ray crystallography. For instance, the crystal structure of 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide was determined to adopt a monoclinic space group, with specific unit cell parameters and stabilization by pi-pi conjugation and hydrogen bonding interactions . These techniques could be used to analyze the molecular structure of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide" to understand its conformation and intermolecular interactions.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including reductive chemistry, as seen with 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide, where selective toxicity for hypoxic cells is achieved through enzymatic reduction of nitro groups . The reactivity of the nitro group and the amide bond is crucial in determining the compound's behavior in biological systems and its potential as a drug. The compound may also undergo similar reductive reactions, which could be relevant for its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as density, refractive index, molar refractivity, and polarizability, can be influenced by the nature of the substituents on the benzene ring. For example, the antiemetic drug 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2 methoxybenzamide hydrochloride monohydrate's properties were studied through density and refractive index measurements . These properties are essential for understanding the drug's interaction with biological systems and its pharmacokinetic profile. The physical and chemical properties of "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide" would likely be influenced by the ethoxyphenoxy and nitro substituents, affecting its solubility, stability, and overall reactivity.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- The compound and its derivatives have been synthesized through various chemical reactions, including the reaction of 2-aminoethanols with p-chloronitrobenzene and the base-catalyzed Smiles rearrangement of N-(2-hydroxyethyl)-p-nitrobenzene-sulphonamides. These processes demonstrate the compound's role in facilitating the synthesis of various amine derivatives with potential industrial and pharmacological applications (Knipe, Sridhar, & Lound-Keast, 1977).

Applications in Material Science

- Novel diamines with built-in sulfone, ether, and amide structure have been prepared via multi-step reactions starting from 4-aminophenol. These diamines are used to prepare polyimides characterized by their thermal stability, showcasing the application of the chemical in developing heat-resistant materials for advanced engineering applications (Mehdipour‐Ataei, Sarrafi, & Hatami, 2004).

Pharmacological Research

- The structure-activity relationship studies of benzamide derivatives, including those related to "2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide," have revealed their potential as gastroprokinetic agents. These studies are crucial for developing new medications targeting gastrointestinal motility disorders (Morie, Kato, Harada, Yoshida, Fujiwara, & Matsumoto, 1995).

Environmental Applications

- The compound's derivatives have been explored for environmental applications, such as the adsorption of pollutants from water. Graphene, for instance, has been employed to remove derivatives of chloro-nitrophenol from aqueous solutions, indicating the role of these compounds in environmental decontamination processes (Mehrizad & Gharbani, 2014).

Safety And Hazards

The safety information for “2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]acetamide” indicates that it may be harmful if swallowed (H302), causes skin irritation (H315), causes serious eye damage (H318), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Eigenschaften

IUPAC Name |

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN2O5/c1-2-24-13-4-6-14(7-5-13)25-10-9-19-17(21)15-8-3-12(20(22)23)11-16(15)18/h3-8,11H,2,9-10H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFFKMFICVBGYIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)OCCNC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[2-(4-ethoxyphenoxy)ethyl]-4-nitrobenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chloro-4-methoxyphenyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2519582.png)

![N-[(4-methoxyphenyl)methyl]-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B2519589.png)

![1-[4-(difluoromethoxy)phenyl]-N-phenylmethanimine oxide](/img/structure/B2519599.png)

![3-methyl-3H,6H,7H,8H,9H-imidazo[4,5-f]quinoline dihydrochloride](/img/structure/B2519600.png)

![N-(4-fluorophenyl)-2-[3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2519601.png)